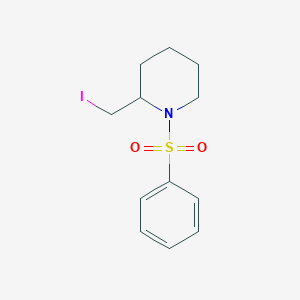![molecular formula C20H13ClINO3 B14505835 1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol CAS No. 63716-62-1](/img/structure/B14505835.png)
1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol is a complex organic compound that features a unique combination of chloro, hydroxymethyl, and iodoquinolinyl groups attached to a naphthalenol backbone
準備方法
The synthesis of 1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol typically involves multi-step organic reactions. The synthetic route may start with the preparation of the naphthalenol core, followed by the introduction of the chloro and hydroxymethyl groups. The final step involves the attachment of the 5-iodoquinolinyl group through an ether linkage. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
化学反応の分析
1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol can undergo various types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the iodo group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving cellular processes and interactions due to its unique functional groups.
Industry: It may be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol involves its interaction with molecular targets and pathways within biological systems. The chloro and iodo groups may facilitate binding to specific enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol can be compared with similar compounds such as:
5-Chloro-7-iodo-8-quinolinol: This compound shares the iodoquinolinyl group but lacks the naphthalenol backbone.
8-Hydroxyquinoline: A simpler compound with a hydroxyl group on the quinoline ring.
Chloronaphthalenes: Compounds with chloro groups attached to a naphthalene ring. The uniqueness of this compound lies in its combination of functional groups and the potential for diverse applications.
特性
CAS番号 |
63716-62-1 |
|---|---|
分子式 |
C20H13ClINO3 |
分子量 |
477.7 g/mol |
IUPAC名 |
1-chloro-8-(hydroxymethyl)-3-(5-iodoquinolin-8-yl)oxynaphthalen-2-ol |
InChI |
InChI=1S/C20H13ClINO3/c21-18-17-11(3-1-4-12(17)10-24)9-16(20(18)25)26-15-7-6-14(22)13-5-2-8-23-19(13)15/h1-9,24-25H,10H2 |
InChIキー |
BQNJDGBQHMXFLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=C(C(=C2C(=C1)CO)Cl)O)OC3=C4C(=C(C=C3)I)C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


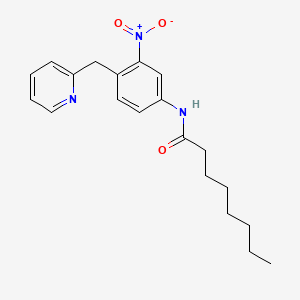
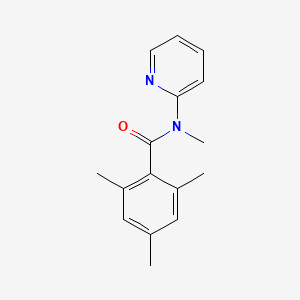
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)
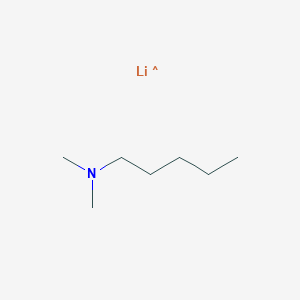
![(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid](/img/structure/B14505774.png)
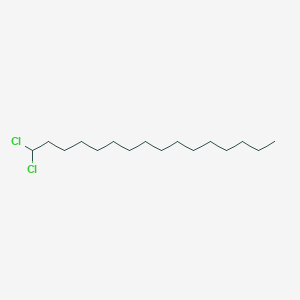
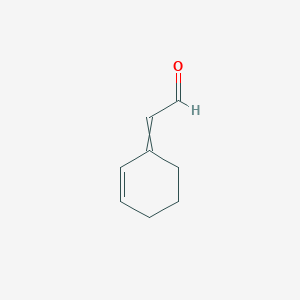
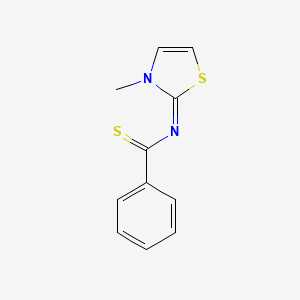

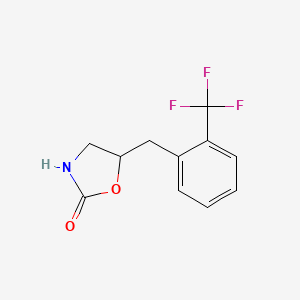
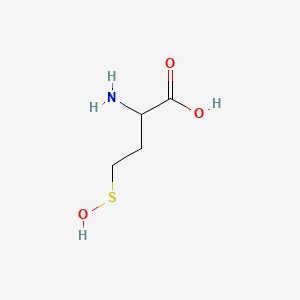
![3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide](/img/structure/B14505819.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile](/img/structure/B14505827.png)
